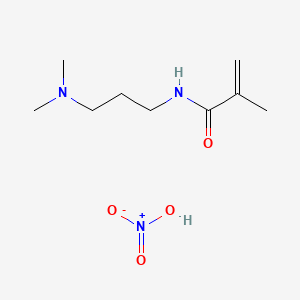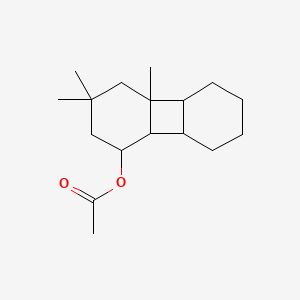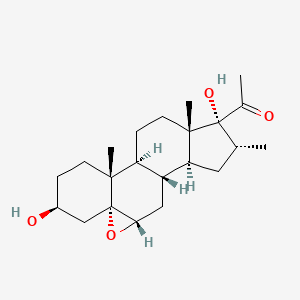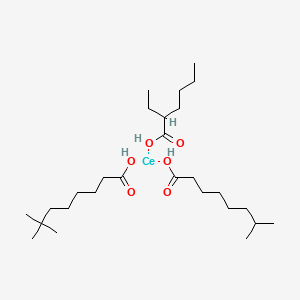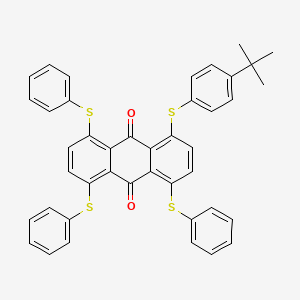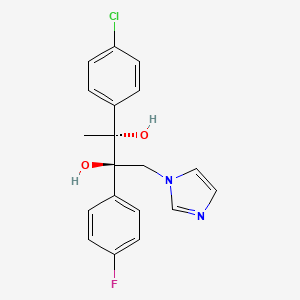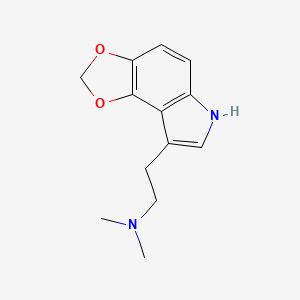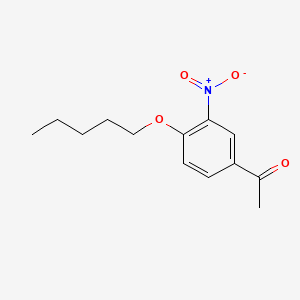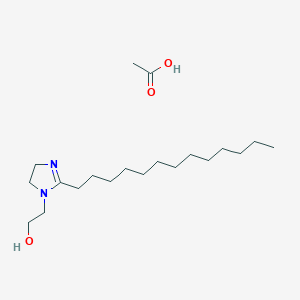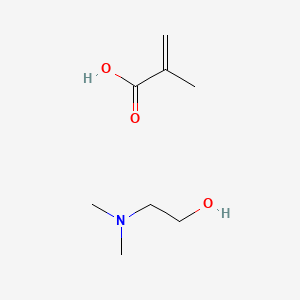
Einecs 285-475-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), can be synthesized through the reaction of methacrylic acid with 2-(dimethylamino)ethanol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where methacrylic acid and 2-(dimethylamino)ethanol are combined. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methacrylic acid derivatives, while reduction could produce alcohol derivatives .
Scientific Research Applications
Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are essential in the production of various materials.
Biology: The compound is utilized in the study of biochemical pathways and interactions due to its reactivity and functional groups.
Industry: The compound is employed in the manufacturing of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to changes in their chemical structure and properties. These interactions are crucial in its applications in polymer synthesis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid: A key component in the synthesis of methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1).
2-(Dimethylamino)ethanol: Another essential component in the synthesis of the compound.
Acrylic acid: Similar in structure to methacrylic acid but with different reactivity and applications.
Uniqueness
Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), is unique due to its specific combination of methacrylic acid and 2-(dimethylamino)ethanol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in polymer chemistry and industrial processes .
Properties
CAS No. |
85099-21-4 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H11NO.C4H6O2/c1-5(2)3-4-6;1-3(2)4(5)6/h6H,3-4H2,1-2H3;1H2,2H3,(H,5,6) |
InChI Key |
ASJRTEZPWVREEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


